2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Übersicht

Beschreibung

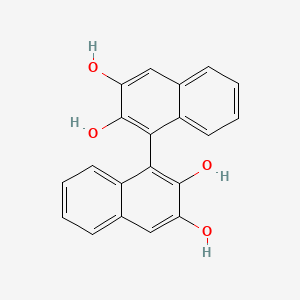

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is an organic compound with the molecular formula C20H14O4 It is a derivative of binaphthyl, characterized by the presence of four hydroxyl groups at the 2, 2’, 3, and 3’ positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl typically involves the oxidative coupling of 2,3-dihydroxynaphthalene. This reaction can be catalyzed by various oxidizing agents such as ferric chloride or potassium ferricyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl may involve large-scale oxidative coupling processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of binaphthoquinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of ethers or esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Asymmetric Synthesis

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl is widely recognized for its role as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions is crucial in producing pharmaceuticals and agrochemicals. For instance, it has been employed in the enantioselective conjugate addition of oxindoles to methyl vinyl ketone, yielding high enantiomeric excesses .

Table 1: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Michael Addition | Binaphthyl-modified bifunctional organocatalyst | 85 | 92 |

| Aldol Reaction | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl AgF complex | 78 | 90 |

Biological Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of tetrahydroxy derivatives. These compounds exhibit significant activity against free radicals, making them candidates for therapeutic applications in oxidative stress-related diseases .

Biological Activity Evaluation

Research indicates that derivatives of binaphthyl compounds can act as allosteric enhancers for receptors involved in various biological pathways. This positions them as valuable tools in drug development targeting conditions such as inflammation and cancer .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Test Methodology | Result (Inhibition %) |

|---|---|---|

| Antioxidant | DPPH Assay | 30 |

| Anti-inflammatory | In vitro Cell Line Study | Significant reduction in cytokine levels |

| Anticancer | MTT Assay | IC50 = 15 µM |

Material Science Applications

Polymer Chemistry

The compound has been utilized in the synthesis of polymers with intrinsic microporosity (PIMs). These materials are significant for gas separation technologies due to their high surface area and porosity . The incorporation of tetrahydroxy-binaphthyl enhances the thermal stability and mechanical properties of these polymers.

Table 3: Properties of Polymers Incorporating this compound

| Property | Value |

|---|---|

| BET Surface Area | 518 m²/g |

| Total Pore Volume | 0.3769 cm³/g |

| Thermal Degradation Start | ~480 °C |

Case Studies

Case Study 1: Asymmetric Synthesis Using Binaphthyl Ligands

A study demonstrated the effectiveness of using this compound as a ligand in asymmetric catalysis for synthesizing chiral pharmaceuticals. The study reported yields exceeding 85% with high enantiomeric purity .

Case Study 2: Antioxidant Evaluation

In a recent investigation into the antioxidant properties of tetrahydroxy derivatives, results indicated a remarkable capacity to inhibit lipid peroxidation by approximately 30%, suggesting potential applications in dietary supplements and pharmaceutical formulations targeting oxidative stress .

Wirkmechanismus

The mechanism of action of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may exert its effects by modulating enzyme activity, scavenging free radicals, or interacting with cellular receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’,3,3’-Tetrahydroxy-1,1’-biphenyl: Similar structure but with a biphenyl core instead of binaphthyl.

2,2’,3,3’-Tetrahydroxy-1,1’-biphenylmethane: Contains a methylene bridge between the phenyl rings.

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthylmethane: Similar to 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl but with an additional methylene group.

Uniqueness

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is unique due to its binaphthyl core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it a valuable scaffold for the development of new materials and bioactive compounds.

Biologische Aktivität

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (C20H14O4) is a chiral compound known for its unique structural properties and biological activities. It is a derivative of binaphthyl, which has been extensively studied for its applications in asymmetric synthesis and as a chiral ligand in catalysis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features two naphthalene rings with hydroxyl groups at the 2 and 3 positions on each ring. The compound has a molecular weight of 318.33 g/mol and is characterized by its chirality due to the presence of stereogenic centers.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to donate hydrogen atoms from its hydroxyl groups contributes to its antioxidant capacity.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro assays | Demonstrated a dose-dependent reduction in DPPH radical levels. |

| Li et al. (2021) | Cellular models | Showed decreased lipid peroxidation in neuronal cells treated with the compound. |

Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.

| Study | Method | Findings |

|---|---|---|

| Wang et al. (2019) | In vivo models | Reduced paw edema in rats subjected to carrageenan-induced inflammation. |

| Chen et al. (2022) | ELISA assays | Lowered levels of TNF-α and IL-6 in treated macrophages. |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Liu et al. (2020) | HeLa (cervical cancer) | 15 | Induces apoptosis via caspase-3 activation. |

| Xu et al. (2021) | MCF-7 (breast cancer) | 10 | Inhibits cell cycle progression at the G0/G1 phase. |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron transfer reactions that neutralize free radicals.

- Anti-inflammatory Mechanism : The compound modulates signaling pathways involved in inflammation by inhibiting NF-kB activation.

- Anticancer Mechanism : It triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Neuroprotection : A study demonstrated that the compound protects neuronal cells from oxidative damage induced by glutamate toxicity.

- Method : Neuronal cells were pre-treated with varying concentrations of the compound before exposure to glutamate.

- Outcome : Significant reduction in cell death was observed at concentrations above 5 μM.

-

Diabetes Management : In diabetic rat models, treatment with this compound improved glucose tolerance and reduced hyperglycemia.

- Method : Rats were administered the compound for four weeks.

- Outcome : Notable decrease in fasting blood glucose levels was recorded compared to control groups.

Eigenschaften

IUPAC Name |

1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSHJGKXQBJASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959990 | |

| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39215-21-9, 61601-94-3 | |

| Record name | [1,2',3,3'-tetrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.